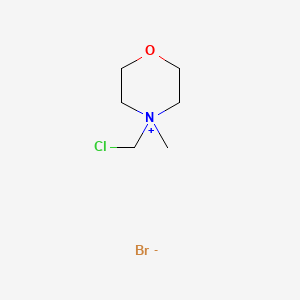
N-Methyl-N-(chloromethyl)morpholinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(chloromethyl)morpholinium bromide is a quaternary ammonium compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a morpholine ring substituted with methyl and chloromethyl groups, and a bromide counterion. It is known for its applications in organic synthesis, electrochemistry, and as a reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Methyl-N-(chloromethyl)morpholinium bromide can be synthesized through a nucleophilic substitution reaction. The process typically involves the reaction of N-methylmorpholine with chloromethyl bromide under controlled conditions. The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane, at a temperature range of 0-25°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-(chloromethyl)morpholinium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Complexation: The compound can form complexes with various metal ions, which is useful in electrochemical applications.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary or tertiary amine product.
Applications De Recherche Scientifique
N-Methyl-N-(chloromethyl)morpholinium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and as a phase-transfer catalyst.
Biology: The compound is used in the study of ion channels and membrane transport due to its ability to form complexes with various ions.
Mécanisme D'action
The mechanism by which N-Methyl-N-(chloromethyl)morpholinium bromide exerts its effects is primarily through its ability to form stable complexes with various ions. This complexation ability is due to the presence of the morpholine ring and the quaternary ammonium group, which can interact with metal ions and other charged species. The molecular targets and pathways involved include ion channels and membrane transport proteins, which are critical in various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-N-ethylmorpholinium bromide
- N-Methyl-N-propylmorpholinium bromide
- N-Ethyl-N-methylmorpholinium bromide
Uniqueness
N-Methyl-N-(chloromethyl)morpholinium bromide is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it particularly useful in nucleophilic substitution reactions and in forming stable complexes with metal ions, enhancing its applications in various fields .
Propriétés
Numéro CAS |
68368-43-4 |
|---|---|
Formule moléculaire |
C6H13BrClNO |
Poids moléculaire |
230.53 g/mol |
Nom IUPAC |
4-(chloromethyl)-4-methylmorpholin-4-ium;bromide |
InChI |
InChI=1S/C6H13ClNO.BrH/c1-8(6-7)2-4-9-5-3-8;/h2-6H2,1H3;1H/q+1;/p-1 |
Clé InChI |
AFIXMKLCBKBESF-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCOCC1)CCl.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




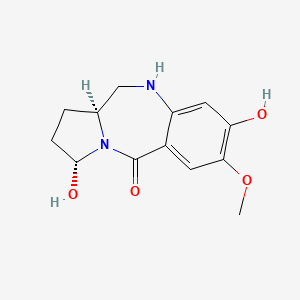
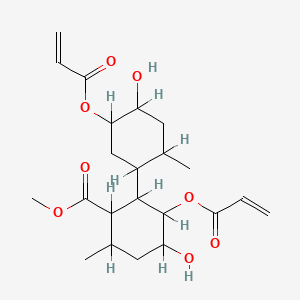
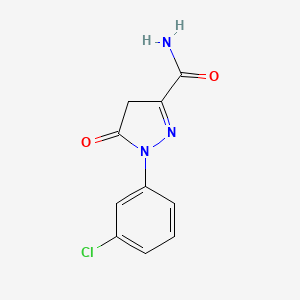
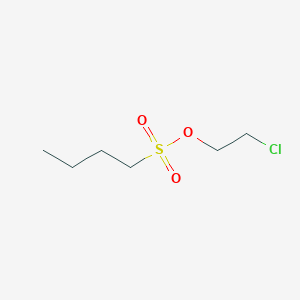
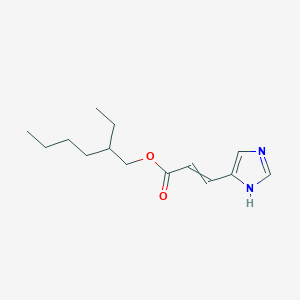
![Tributyl[cyclohexyl(1-ethoxyethoxy)methyl]stannane](/img/structure/B14475105.png)

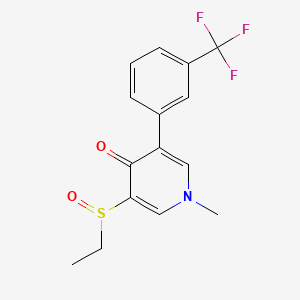

![1-[[[(Aminomethylamino)methylamino]methylamino]methyl]-3-(2-methylpropyl)pyrrolidine-2,5-dione;molybdenum;oxygen(2-)](/img/structure/B14475128.png)

![Thiocyanic acid, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]azo]-6-benzothiazolyl ester](/img/structure/B14475145.png)
